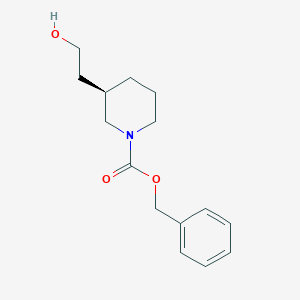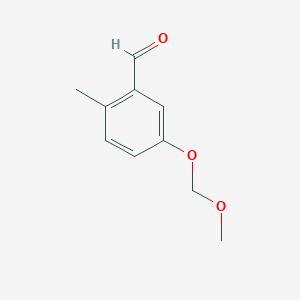![molecular formula C31H31IN2O8 B12103806 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12103806.png)
1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2’-O-methyl-uridine is a synthetic nucleoside analog. This compound is characterized by the presence of a 5-iodo-2’-O-methyl-uridine core, which is modified with a bis(4-methoxyphenyl)phenylmethyl group at the 5’-O position. Such modifications are often employed to enhance the biological activity and stability of nucleoside analogs, making them valuable in various scientific and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2’-O-methyl-uridine typically involves multiple steps, starting from uridine. The key steps include:
Protection of the 2’-hydroxyl group: This is achieved by methylation to form 2’-O-methyl-uridine.
Iodination at the 5-position: This step introduces the iodine atom at the 5-position of the uridine ring.
Protection of the 5’-hydroxyl group:
Each of these steps requires specific reagents and conditions. For instance, methylation can be achieved using methyl iodide in the presence of a base, while iodination can be carried out using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2’-O-methyl-uridine can undergo various chemical reactions, including:
Substitution reactions: The iodine atom at the 5-position can be replaced by other nucleophiles.
Oxidation and reduction reactions: The compound can participate in redox reactions, although these are less common for nucleoside analogs.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as thiols, amines, or halides, often in the presence of a base.
Oxidation and reduction reactions: These reactions may involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution of the iodine atom with a thiol group would yield a thioether derivative .
Applications De Recherche Scientifique
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2’-O-methyl-uridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mécanisme D'action
The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2’-O-methyl-uridine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine: Another nucleoside analog with similar modifications but a different nucleobase.
5’-O-(4,4’-dimethoxytrityl)-2’-deoxythymidine: A related compound used in DNA synthesis.
Uniqueness
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2’-O-methyl-uridine is unique due to its specific combination of modifications, which confer enhanced stability and biological activity compared to other nucleoside analogs. Its iodinated uridine core and bis(4-methoxyphenyl)phenylmethyl protection make it particularly effective in disrupting nucleic acid synthesis .
Propriétés
Formule moléculaire |
C31H31IN2O8 |
|---|---|
Poids moléculaire |
686.5 g/mol |
Nom IUPAC |
1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C31H31IN2O8/c1-38-22-13-9-20(10-14-22)31(19-7-5-4-6-8-19,21-11-15-23(39-2)16-12-21)41-18-25-26(35)27(40-3)29(42-25)34-17-24(32)28(36)33-30(34)37/h4-17,25-27,29,35H,18H2,1-3H3,(H,33,36,37) |
Clé InChI |
VYNNFLLSYDWMCJ-UHFFFAOYSA-N |
SMILES canonique |
COC1C(C(OC1N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3a,5a,5b,8,8,11a-Hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12103744.png)
![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B12103754.png)
![2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]-3-hydroxypropanoic acid](/img/structure/B12103764.png)


![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103776.png)
![(R)-5-[2-(Boc-amino)-3-(5'-chloro-2'-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione](/img/structure/B12103782.png)


![7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride](/img/structure/B12103795.png)


